Octahydrocyclopenta[b]pyrrol-6-ol is a heterocyclic compound with the molecular formula and a molecular weight of approximately . It features a fused bicyclic structure that includes both a cyclopentane and a pyrrole ring. This compound is notable for its potential applications in medicinal chemistry and materials science, serving as an important building block for various chemical syntheses.
The compound is derived from pyrrole and is characterized by its unique structural features, which contribute to its reactivity and potential biological activity. It can be synthesized through various methods, including hydrogenation processes and cyclization reactions involving suitable precursors .
Octahydrocyclopenta[b]pyrrol-6-ol falls under the category of nitrogen-containing heterocycles. It is specifically classified as a bicyclic amine due to the presence of both cyclic structures and nitrogen in its framework. Its derivatives are often investigated for their biological properties, including antimicrobial and antiviral activities .
The synthesis of octahydrocyclopenta[b]pyrrol-6-ol typically involves several key methods:
The industrial production of this compound may involve optimizing reaction conditions to enhance yield and purity. Techniques such as crystallization and purification are commonly employed to isolate the desired product in its hydrochloride salt form, which improves stability and solubility.
The molecular structure of octahydrocyclopenta[b]pyrrol-6-ol can be represented as follows:
This structure highlights the fused bicyclic nature of the compound with specific stereochemistry around the nitrogen atom.
Property | Value |
---|---|
CAS Number | 1824145-83-6 |
Molecular Formula | C7H13NO |
Molecular Weight | 127.18 g/mol |
Octahydrocyclopenta[b]pyrrol-6-ol can participate in various chemical reactions:
Common reagents used in these reactions include:
The reaction conditions typically require controlled temperatures and pH levels to ensure selective transformations.
The mechanism by which octahydrocyclopenta[b]pyrrol-6-ol exerts its effects involves interactions with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to desired biological outcomes such as enzyme inhibition or receptor binding. The precise mechanisms are still under investigation but suggest potential therapeutic applications in drug development .
Octahydrocyclopenta[b]pyrrol-6-ol is generally characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme conditions (e.g., high temperatures or reactive environments). Its reactivity profile makes it suitable for further functionalization in synthetic chemistry.
Key physical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Octahydrocyclopenta[b]pyrrol-6-ol has numerous scientific applications:
Palladium-catalyzed reactions enable precise regiocontrol in the functionalization of octahydrocyclopenta[b]pyrrol-6-ol frameworks, particularly for introducing aryl substituents at strategic positions. The ligand-dependent selectivity in these transformations allows chemists to steer reactions toward either 5-aryl or 6-aryl regioisomers from common precursors. When employing bulky electron-rich phosphines like tri-tert-butylphosphine [P(t-Bu)₃] (cone angle: 182°), N-arylation predominates with yields exceeding 98%, forming diarylamine derivatives [2] [7]. Conversely, medium-sized ligands such as tricyclohexylphosphine (PCy₃, cone angle: 170°) shift selectivity toward 5-aryl octahydrocyclopenta[b]pyrroles with 90-96% selectivity, while smaller phosphines like trimethylphosphine (PMe₃, cone angle: 118°) favor alkene reduction products [2] [7]. This exquisite control stems from modulation of competing pathways—reductive elimination versus β-hydride elimination—within the catalytic cycle [7].
The electronic nature of aryl bromides significantly influences coupling efficiency, with electron-deficient substrates exhibiting enhanced reactivity under optimized conditions (Pd₂(dba)₃/ligand systems, NaOtBu base, toluene, 80-110°C). Recent advances demonstrate that heteroaryl chlorides can participate when paired with specialized ligands like 2-(dicyclohexylphosphino)-biphenyl, albeit requiring tailored base/solvent systems for optimal yields (45-78%) [8]. These Pd-catalyzed methods provide modular access to diverse derivatives essential for structure-activity relationship studies in medicinal chemistry applications [10].
Table 1: Ligand Effects in Pd-Catalyzed Arylation of Octahydrocyclopenta[b]pyrrole Precursors
Phosphine Ligand | Cone Angle (°) | Primary Product | Yield (%) | Regioselectivity |
---|---|---|---|---|
P(t-Bu)₃ | 182 | N-Arylated Derivative | 98 | >20:1 |
PCy₃ | 170 | 5-Aryl Isomer | 90-96 | >20:1 |
P(t-Bu)₂Cy | 174 | 5-Aryl Isomer | 88 | >20:1 |
PMe₃ | 118 | Reduced Alkene | 98 | N/A |
Catalytic hydrogenation serves as the cornerstone for constructing the saturated bicyclic framework of octahydrocyclopenta[b]pyrrol-6-ol from unsaturated precursors. The process typically employs heterogeneous catalysts under controlled hydrogen pressure, with efficiency dictated by catalyst selection and reaction parameters. Raney nickel demonstrates robust performance at moderate pressures (10-50 bar) and elevated temperatures (50-80°C) in ethanol, achieving 85-95% conversion of pyrrole precursors to the target octahydro derivatives [1] . For acid-sensitive intermediates, Rh/C catalysts offer advantages under milder conditions (5-20 bar H₂, 25-50°C) in methanol, providing 80-90% conversion while preserving acid-labile functional groups [9].
Alternative cyclization routes include the intramolecular reductive amination of keto-pyrrole precursors, where copper chromite catalysts facilitate both carbonyl reduction and concurrent cyclization at 120-150°C. The stereochemical outcome proves highly dependent on substrate geometry, with cis-fused products predominating when using cyclic enone precursors . Recent innovations focus on modified Raney nickel catalysts doped with molybdenum or ruthenium activators, which enable efficient hydrogenation at lower temperatures (30-50°C) while maintaining high conversion rates (>90%) and enhanced stereoselectivity . These hydrogenative approaches provide scalable routes to the core bicyclic structure while accommodating diverse functional group patterns essential for downstream derivatization.
Table 2: Hydrogenation Conditions for Bicyclic Framework Assembly
Catalyst System | H₂ Pressure (bar) | Temperature (°C) | Solvent | Conversion (%) | Key Application |
---|---|---|---|---|---|
Raney Nickel | 10-50 | 50-80 | Ethanol | 85-95 | General substrates |
Rh/C (5%) | 5-20 | 25-50 | Methanol | 80-90 | Acid-sensitive intermediates |
Pd/C (10%) | 1-10 | 20-40 | THF | 75-85 | Low-temperature processing |
Pt/C | 5-15 | 30-60 | Ethanol | 70-80 | Aromatic ring saturation |
The complex stereochemistry of octahydrocyclopenta[b]pyrrol-6-ol demands precise chiral control, particularly for the synthesis of biologically relevant isomers like rac-(3aR,6S,6aS). Phosphine ligands exert profound influence on diastereoselectivity in Pd-catalyzed transformations, where dppf (1,1'-bis(diphenylphosphino)ferrocene) enables diastereomeric ratios exceeding 20:1 in arylation steps [2] [7]. This selectivity arises from ligand-constrained transition states that favor specific orientations during C-C bond formation. For the rac-(3aR,6S,6aS) isomer critical to LFA-1 inhibition studies, chiral auxiliaries temporarily incorporated at the pyrrolidine nitrogen enable asymmetric induction during cyclization, with subsequent removal yielding enantiomerically enriched products (85-92% ee) .
Rhodium-catalyzed cyclizations of diazoimides further expand stereochemical control options. When employing binapbisphosphine ligands (±)-L3 (20 mol%) with Rh₂(OAc)₄ (10 mol%) in 1,2-dichloroethane at 80°C, cascade cyclizations proceed with exceptional diastereocontrol (dr >20:1), constructing complex polycyclic systems containing the octahydrocyclopenta[b]pyrrol core [5]. The mechanistic basis involves ligand-accelerated asymmetric induction during ylide formation and subsequent dipolar cycloadditions. For late-stage diversification, chiral Ru(II) catalysts with DuPhos ligands achieve efficient stereoselective reductions of keto-pyrrole intermediates (94-98% ee, 75-90% yield), providing access to all four stereoisomers of the 6-hydroxy derivative through complementary catalyst configurations [9].
Table 3: Diastereoselectivity Control in Key Synthetic Steps
Synthetic Step | Catalyst/Ligand System | Conditions | dr/ee | Product Application |
---|---|---|---|---|
Arylative Cyclization | Pd₂(dba)₃/dppf | Toluene, 80°C, 12h | >20:1 dr | 5/6-Aryl Derivatives |
Asymmetric Hydrogenation | Ru(II)/(S)-BINAP | iPrOH, 50°C, 40 bar H₂ | 96% ee | (3aR,6S,6aS)-Isomer |
Cascade Cyclization | Rh₂(OAc)₄/(±)-L3 | DCE, 80°C, 1h | >20:1 dr | Polycyclic Fused Systems |
Reductive Amination | Cu-Cr Oxide/Chiral Amine Auxiliary | Ethanol, 120°C, 24h | 92% ee | Enantiopure Hydrochloride Salt |
Conversion of octahydrocyclopenta[b]pyrrol-6-ol to its hydrochloride salt significantly enhances pharmaceutical utility by improving aqueous solubility and crystalline stability. The free base exhibits limited water solubility (<5 mg/mL), hindering formulation development, while the hydrochloride salt achieves >50 mg/mL solubility in aqueous buffers across physiological pH ranges . Salt formation employs gaseous HCl or concentrated hydrochloric acid in anhydrous ethereal solvents (diethyl ether or THF) at 0-5°C to prevent N-alkylation side reactions. Critical process parameters include strict temperature control (<10°C) during acid addition and optimized stoichiometry (1.05-1.10 equivalents HCl) to minimize residual free base while avoiding hydrochloride hydrolysis [10].
Crystallization optimization focuses on solvent/anti-solvent pairs, with ethanol/MTBE combinations yielding high-purity crystals (>99.5% by HPLC) with favorable morphologies for filtration. The rac-(3aR,6S,6aS) hydrochloride salt exhibits superior crystallinity compared to other stereoisomers, forming stable monoclinic crystals that resist hygroscopicity even at 90% relative humidity . Accelerated stability studies (40°C/75% RH, 3 months) confirm the hydrochloride salt maintains >98% purity, while the free base shows significant degradation (>5%) under identical conditions. These properties make the hydrochloride form essential for preclinical development, particularly for compounds targeting LFA-1 inhibition where sustained plasma concentrations are required for efficacy [10].
Table 4: Comparative Properties of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt | Analytical Method |
---|---|---|---|
Aqueous Solubility (pH 7.4) | <5 mg/mL | >50 mg/mL | UV-Vis Spectrophotometry |
Melting Point | 98-102°C (decomp.) | 228-230°C | Differential Scanning Calorimetry |
Hygroscopicity | High (>5% w/w uptake) | Low (<0.5% w/w uptake) | Dynamic Vapor Sorption |
Accelerated Stability | 94.2% after 3 months | 99.8% after 3 months | HPLC-UV (214 nm) |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5